The Biological Versatility of 7-Methyl-2H-1,4-benzothiazin-3(4H)-one: A Technical Overview of a Promising Scaffold
The Biological Versatility of 7-Methyl-2H-1,4-benzothiazin-3(4H)-one: A Technical Overview of a Promising Scaffold
For Immediate Release
This technical guide provides a comprehensive analysis of the biological activities associated with the 7-methyl-2H-1,4-benzothiazin-3(4H)-one scaffold and its derivatives. While specific research on the 7-methyl substituted compound is limited, the broader class of 1,4-benzothiazines exhibits a remarkable range of pharmacological properties, positioning it as a scaffold of significant interest for researchers, scientists, and drug development professionals. This document summarizes key findings on the anticancer, antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory activities of this chemical class, presenting available quantitative data, experimental methodologies, and insights into potential mechanisms of action.
Introduction to the 1,4-Benzothiazine Scaffold
The 1,4-benzothiazine core is a heterocyclic motif that has garnered substantial attention in medicinal chemistry due to its structural similarity to phenothiazines, a class of drugs with diverse therapeutic applications. The fusion of a benzene ring with a thiazine ring creates a unique chemical architecture that allows for a wide array of substitutions, leading to a diverse range of biological effects. These compounds have been investigated for their potential as antibacterial, antifungal, antihypertensive, anti-inflammatory, antioxidant, antimalarial, and antitumor agents, among others.[1][2]
Anticancer Activity of 1,4-Benzothiazine Derivatives
Derivatives of the 1,4-benzothiazine scaffold have demonstrated notable antiproliferative activity against various cancer cell lines. While specific data for 7-methyl-2H-1,4-benzothiazin-3(4H)-one is not available in the reviewed literature, related compounds have shown promising results.
Table 1: In Vitro Anticancer Activity of Selected 1,4-Benzothiazine Derivatives
| Compound | Cell Line | Activity Metric | Value | Reference |
| 2-Aryl-4H-3,1-benzothiazines | Human cancer cell lines | - | More beneficial than cisplatin | [3] |
| 2H-Benzo[d][1][4]thiazine-2,4(1H)-dithione | HePG-2, MCF-7 | - | Potent activity | [5] |
| 2-Thioxo-1,2-dihydro-4H-benzo[d]thiazin-4-one | HePG-2, MCF-7 | - | Potent activity | [5] |
Note: This table presents a selection of findings for broader classes of benzothiazine derivatives due to the absence of specific data for 7-methyl-2H-1,4-benzothiazin-3(4H)-one.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of benzothiazine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
Caption: General workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activity of 1,4-Benzothiazine Derivatives
The 1,4-benzothiazine scaffold has been a source of compounds with significant antimicrobial properties, exhibiting activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected 1,4-Benzothiazine Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity Metric | Value (µg/mL) | Reference |
| 7-Fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives | Gram-positive bacteria, Fungi | MIC | 2 - 8 | [6] |
| Pyrazolo-1,2-benzothiazine acetamides (Compound 7h) | Staphylococcus aureus strains | MIC90 | 8 | [4][7] |
| 4-(6-Chloro-4H-3,1-benzothiazin-2-yl)-6-methylbenzene-1,3-diol | Gram-positive strains | MIC | 1.56 - 3.13 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) of antimicrobial compounds is typically determined using the broth microdilution method.
Workflow for Broth Microdilution Assay
Caption: Standard workflow for the broth microdilution MIC assay.
Anti-Inflammatory Activity of 1,4-Benzothiazine Derivatives
Several derivatives of 1,2-benzothiazine 1,1-dioxide have shown potent anti-inflammatory effects.[8] While structurally distinct from the 1,4-benzothiazine core, this highlights the general potential of benzothiazine-containing molecules in modulating inflammatory pathways. A proposed mechanism for some benzoxazine derivatives (structurally related) involves the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[9]
Potential Anti-Inflammatory Signaling Pathway
Caption: Postulated anti-inflammatory mechanism via Nrf2-HO-1 pathway.
Acetylcholinesterase (AChE) Inhibitory Activity
Certain 2H-benzo[b][1][6]thiazin-3(4H)-one derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease.[10] For instance, some thiadiazole hybrid compounds incorporating the benzothiazine moiety have displayed significant inhibitory activity against AChE with IC50 values in the nanomolar range.[10]
Table 3: Acetylcholinesterase Inhibitory Activity of Selected Benzothiazine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Thiadiazole-benzothiazine hybrid (3i) | AChE | 0.027 | [10] |
| Thiadiazole-benzothiazine hybrid (3j) | AChE | 0.025 | [10] |
| Benzothiazinone (5Bd) | AChE (cortex) | 8.48 | [11] |
| Benzothiazinone (5Bd) | AChE (hippocampus) | 39.80 | [11] |
Experimental Protocol: Ellman's Method for AChE Inhibition
The inhibitory activity of compounds against AChE is commonly determined using Ellman's method, a colorimetric assay.
Workflow for Ellman's Method
Caption: General procedure for assessing AChE inhibition using Ellman's method.
Conclusion and Future Directions
The 1,4-benzothiazin-3(4H)-one scaffold is a versatile platform for the development of novel therapeutic agents. While direct biological data for 7-methyl-2H-1,4-benzothiazin-3(4H)-one is currently lacking, the extensive research on its derivatives strongly suggests a high potential for diverse pharmacological activities. Future research should focus on the synthesis and systematic biological evaluation of the 7-methyl derivative to elucidate its specific activity profile and mechanism of action. Further exploration of structure-activity relationships within this class of compounds will be crucial for optimizing their therapeutic potential. The promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective-related activities warrant continued investigation and development of this important heterocyclic scaffold.
References
- 1. cbijournal.com [cbijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
